B1574615 GDC-9545

GDC-9545

Número de catálogo B1574615
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GDC-9545, also known as RG6171, is a SERD. GDC-9545 is an orally available selective estrogen receptor degrader/downregulator (SERD), with potential antineoplastic activity. Upon oral administration, SERD GDC-9545 specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that promotes ER degradation.

Aplicaciones Científicas De Investigación

Discovery and Development for Breast Cancer Treatment

GDC-9545 has been identified as a significant advancement in the treatment of ER+ breast cancer. It functions as an orally bioavailable pure antiestrogen, offering an effective treatment option for patients, especially those who have developed resistance to standard endocrine therapies. GDC-9545, by immobilizing ERα, achieves full antagonism and degradation, thus inhibiting tumor growth or causing tumor regression in patient-derived xenograft mouse models. Its oral bioavailability and high safety margins in preclinical species make it a promising candidate for clinical testing (Wang, 2020).

Clinical Potential as an Oral Selective Estrogen Receptor Degrader (SERD)

The development of GDC-9545, also known as giredestrant, marked a new era in ER+ breast cancer treatment. This molecule, due to its exceptional preclinical profile, is recognized as a best-in-class oral SERD. It exhibits potent antiproliferative activity across multiple cell lines, making it a potential endocrine backbone treatment for ER+ breast cancer (Shao, 2021).

Mechanistic Pharmacology and Improved Oral Exposure

GDC-9545 has been described as a novel ER antagonist, combining desirable mechanistic and pre-clinical drug metabolism and pharmacokinetics (DMPK) attributes. It is a non-steroidal ER ligand that is highly potent in competing with estradiol for binding and driving an antagonist conformation within the ER ligand binding domain. Its reduced metabolism and increased oral bioavailability relative to previous candidates result in improved overall oral exposure in multiple species, making it an effective treatment option (Metcalfe et al., 2019).

Preclinical Profile for ER+ Breast Cancer

The preclinical profile of GDC-9545 (giredestrant) shows it as an efficient and potent SERD and a full antagonist. Its fine-tuning of physiochemical properties allows for once daily oral dosing in humans. It has demonstrated efficacy in both single-agent and combination treatments in tumor models, and is currently being evaluated in Phase III clinical trials (Liang et al., 2021).

Neoadjuvant Study in Breast Cancer

A phase II neoadjuvant study of GDC-9545 combined with palbociclib versus anastrozole with palbociclib in postmenopausal women with untreated early breast cancer showcases the potential of GDC-9545 in improving treatment outcomes. This study focuses on the efficacy of GDC-9545 in reducing Ki67 scores, a proliferation biomarker, during treatment, indicating its ability to suppress tumor growth (Hurvitz et al., 2021).

Propiedades

Nombre del producto

GDC-9545

Nombre IUPAC

unknown

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

GDC-9545;  GDC9545;  GDC 9545;  RG6171;  RG-6171;  RG 6171; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.